N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c1-19-9-5-6-12-21(19)16-27-17-24(22-13-7-8-14-23(22)27)29-18-25(28)26-15-20-10-3-2-4-11-20/h2-14,17H,15-16,18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXSLFHSOFVUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with 1,2-diaminobenzene in the presence of a base such as lutidine and a solvent like dichloromethane . This reaction forms an intermediate, which is then further reacted with benzyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have highlighted the anticancer potential of compounds related to N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide. For instance, derivatives of indole and thiazole structures have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. These studies often utilize MTT assays to evaluate cell viability and apoptosis rates .
-
Anticonvulsant Properties
- The compound has been investigated for its anticonvulsant activity through in vivo models, such as pentylenetetrazole-induced seizures in mice. Research indicates that certain structural modifications can enhance its efficacy against seizures, suggesting a promising avenue for developing new anticonvulsant medications .
- Neuroprotective Effects
Case Studies
Mechanism of Action
The mechanism of action of N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
a) Substituents on the Indole Ring
b) Sulfanyl vs. Sulfonamide Groups
Physicochemical Properties
Structural Characterization
- Spectroscopy : IR and NMR data for analogs (e.g., ’s compound 29) suggest methodologies applicable to the target .
Biological Activity
N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure with an indole moiety, a benzyl group, and a thioacetamide component. This unique configuration may influence its interaction with various biological receptors and enzymes, making it a candidate for further pharmacological exploration.
| Property | Details |
|---|---|
| Molecular Formula | C20H22N2OS |
| Molecular Weight | 350.47 g/mol |
| Chemical Structure | Chemical Structure |
Research indicates that this compound acts primarily as an Aurora kinase inhibitor . Aurora kinases are vital for cell division and proliferation, making them significant targets in cancer therapy. Inhibition of these kinases can disrupt the uncontrolled growth of cancer cells, which is a hallmark of malignancies. Preliminary studies have shown that this compound exhibits anti-proliferative effects across various cancer cell lines, suggesting its potential as an anticancer agent .
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound:
- Cell Line Studies : The compound demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating effective growth inhibition.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF7 (Breast Cancer) | 8.0 | |
| HeLa (Cervical Cancer) | 10.0 |
Anticonvulsant Activity
In addition to its anticancer effects, N-benzyl derivatives have shown promise as anticonvulsants. For instance, studies on related compounds suggest that modifications in the structure can enhance anticonvulsant activity significantly:
- Comparative Analysis : The ED50 values for certain derivatives indicate strong anticonvulsant properties comparable to established medications like phenytoin.
| Compound | ED50 (mg/kg) | Activity |
|---|---|---|
| N-benzyl derivative (R-isomer) | 4.5 | Potent anticonvulsant |
| Phenytoin | 6.5 | Standard anticonvulsant |
Study on Anticancer Properties
In a recent study published in a peer-reviewed journal, researchers evaluated the effects of N-benzyl derivatives on various cancer types. The study concluded that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through mitochondrial pathways .
Study on Anticonvulsant Effects
Another investigation focused on the anticonvulsant activity of N-benzyl derivatives revealed that specific structural modifications could enhance their efficacy significantly compared to traditional treatments. The protective indices calculated indicated favorable safety profiles for these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
